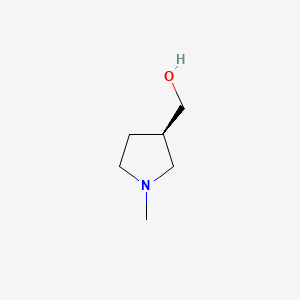

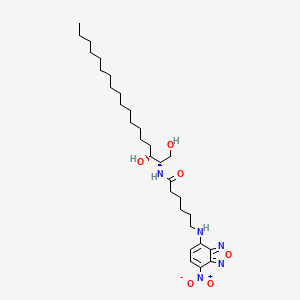

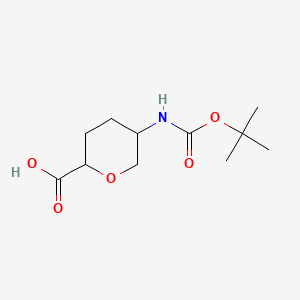

(R)-(1-Methylpyrrolidin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanol, also known as CH3OH or methyl alcohol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .

Molecular Structure Analysis

Methanol is a simple molecule with the formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .

Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, a process that is used in the production of many industrial chemicals . Methanol can also react with hydrohalic acids to form alkyl halides .

Physical And Chemical Properties Analysis

Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It has a boiling point of 65 °C and a melting point of -96 °C .

Scientific Research Applications

Chiral Catalysis and Asymmetric Autocatalysis : Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM), a related compound, is used as a highly enantio- and chemoselective chiral catalyst in the addition of dialkylzincs to aldehydes, leading to the formation of sec-alcohols with high enantiomeric excesses. It's also used in asymmetric autocatalysis with amplification of enantiomeric excess in the enantioselective isopropylation of aldehydes (Soai & Shibata, 1997).

Synthesis of Optically Active Polymers : The compound has been used in the anionic polymerization of (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, leading to the formation of optically active polymers of helical conformation. These polymers exhibited reversible helix-helix transitions in methanol containing an acid (Okamoto, Nakano, Ono & Hatada, 1991).

Asymmetric Synthesis of Complexes : (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl) methanol was used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation with dialkylzinc, showing high enantiotopic group- and face-selectivity (Takemoto, Baba, Noguchi & Iwata, 1996).

Catalytic Synthesis and Transformations : The compound has been involved in the synthesis and reversible stereomutation of various organic compounds, acting as a catalyst or intermediate in these processes. This includes the synthesis of imidazole derivatives and their conversion into carbonyl compounds (Ohta, Hayakawa, Nishimura & Okamoto, 1987).

Catalytic Methylation of Amines and Hydrogenation Reactions : Methanol, a compound related to (R)-(1-Methylpyrrolidin-3-yl)methanol, has been used in catalytic reactions such as N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).

Green Chemistry Applications : The compound's derivatives have been explored in green chemistry applications, such as the biodiesel production using K/γ-Al2O3 solid catalyst in a rotating packed bed (Chen et al., 2011).

Future Directions

Mechanism of Action

Target of Action

It is known that alcohols, in general, can interact with a variety of targets in the body, including enzymes and receptors .

Mode of Action

The mode of action of ®-(1-Methylpyrrolidin-3-yl)methanol is likely to involve its interaction with these targets, leading to changes in their activity. For instance, alcohols can act as agonists or antagonists at certain receptors, modulating their function . They can also interact with enzymes, potentially altering metabolic pathways .

Biochemical Pathways

Alcohols are known to be metabolized primarily in the liver, undergoing oxidation to form aldehydes and then further oxidation to form carboxylic acids . This process involves enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .

Pharmacokinetics

Alcohols are generally rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver, with small quantities also removed by renal and pulmonary elimination .

Result of Action

The metabolism of alcohols can lead to the production of reactive metabolites, such as acetaldehyde, which can have various effects on cells and tissues .

Action Environment

The action, efficacy, and stability of ®-(1-Methylpyrrolidin-3-yl)methanol can be influenced by various environmental factors. For instance, the presence of other substances, such as other alcohols or drugs, can affect its metabolism and action . Additionally, factors such as pH and temperature can influence the stability of the compound .

properties

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMWLAPRVMNBN-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653198 |

Source

|

| Record name | [(3R)-1-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210935-33-3 |

Source

|

| Record name | [(3R)-1-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)